2-(3-Bromofuran-2-yl)acetic acid

Catalog No.
S13374886
CAS No.
M.F
C6H5BrO3
M. Wt
205.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Bromofuran-2-yl)acetic acid

Product Name

2-(3-Bromofuran-2-yl)acetic acid

IUPAC Name

2-(3-bromofuran-2-yl)acetic acid

Molecular Formula

C6H5BrO3

Molecular Weight

205.01 g/mol

InChI

InChI=1S/C6H5BrO3/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9)

InChI Key

CGSJEJHLSLVXHU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1Br)CC(=O)O

2-(3-Bromofuran-2-yl)acetic acid, also known as 3-bromo-2-furylacetic acid, is a derivative of furan, a heterocyclic organic compound. This compound features a bromine atom attached to the furan ring at the 3-position and an acetic acid moiety at the 2-position. The presence of the bromine atom enhances its reactivity, making it a valuable precursor for various chemical transformations. The molecular formula for this compound is C7H6BrO2C_7H_6BrO_2, and its structure can be represented as follows:

Structure C7H6BrO2\text{Structure }\text{C}_7\text{H}_6\text{BrO}_2

Due to the presence of both the furan ring and the carboxylic acid group. Key reactions include:

  • Oxidation: The furan ring can be oxidized to form corresponding dicarboxylic acids.
  • Reduction: Reduction can yield tetrahydrofuran derivatives.
  • Electrophilic Substitution: The bromine atom allows for electrophilic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include sodium chlorite and hydrogen peroxide for oxidation, palladium on carbon for reduction, and halogenating agents such as bromine for substitution reactions .

Furan derivatives, including 2-(3-Bromofuran-2-yl)acetic acid, exhibit a range of biological activities. They have been studied for their potential anti-inflammatory, antibacterial, and anticancer properties. The unique structural features of this compound may allow it to interact with various biological targets, influencing biochemical pathways. For instance, furan-containing compounds can modulate enzyme activity and cellular signaling pathways, making them candidates for drug development .

The synthesis of 2-(3-Bromofuran-2-yl)acetic acid can be accomplished through several methods:

  • Nucleophilic Substitution: A common method involves reacting furan with bromoacetic acid in the presence of a base such as sodium hydroxide.
    Furan+Bromoacetic Acid2(3Bromofuran2yl)acetic acid\text{Furan}+\text{Bromoacetic Acid}\rightarrow 2-(3-Bromofuran-2-yl)acetic\text{ acid}
  • Oxidative Methods: Starting from simpler furan derivatives, oxidative conditions can be employed to introduce the carboxylic acid group.

These methods often require careful control of reaction conditions to achieve high yields and purity .

2-(3-Bromofuran-2-yl)acetic acid has several applications in medicinal chemistry and organic synthesis:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound in drug discovery.
  • Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Its derivatives may have potential uses in agrochemicals due to their biological properties .

Interaction studies involving 2-(3-Bromofuran-2-yl)acetic acid have shown that it can bind to various biological macromolecules. For example, molecular docking studies indicate that this compound can interact with proteins involved in inflammatory pathways. The bromine atom enhances hydrophobic interactions with amino acid residues, potentially increasing binding affinity . These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(3-Bromofuran-2-yl)acetic acid. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
Furan-2-carboxylic acidCarboxyl group directly attached to furanLacks bromine substitution; simpler structure
Furan-3-carboxylic acidCarboxyl group at the 3-position on furanSimilar reactivity but different substitution pattern
Furan-2,5-dicarboxylic acidTwo carboxyl groups on the furan ringIncreased acidity due to multiple carboxylic groups
5-Bromofuran-2-carboxylic acidBromine at the 5-position instead of 3Different position of bromine affects reactivity

The uniqueness of 2-(3-Bromofuran-2-yl)acetic acid lies in its combination of a brominated furan structure with an acetic acid moiety, which imparts distinct chemical properties and biological activities compared to its analogs .

2-(3-Bromofuran-2-yl)acetic acid is a brominated furan derivative characterized by a furan ring substituted with a bromine atom at the 3-position and an acetic acid group at the 2-position. Its IUPAC name is 2-(3-bromofuran-2-yl)acetic acid, and its molecular formula is C₆H₅BrO₃, with a molecular weight of 205.01 g/mol. The compound’s SMILES notation is C1=C(OC=C1Br)CC(=O)O, reflecting its cyclic ether structure fused with a brominated vinyl group and a carboxylic acid side chain. Spectral data, including nuclear magnetic resonance (NMR) and infrared (IR) spectra, confirm the planar aromaticity of the furan ring and the electronic effects of the bromine substituent.

Historical Development in Heterocyclic Chemistry

The exploration of furan derivatives began in the late 19th century, with early studies focusing on their reactivity and structural peculiarities. The synthesis of bromofuran compounds emerged as a critical advancement, enabling the functionalization of the furan ring for pharmaceutical applications. For instance, 3-bromofuran, a precursor to 2-(3-bromofuran-2-yl)acetic acid, was first isolated in 1887 as a byproduct of 3-bromofuroic acid decomposition. By the mid-20th century, advances in electrophilic substitution reactions allowed systematic bromination of furans, paving the way for targeted synthesis of derivatives like 2-(3-bromofuran-2-yl)acetic acid. These developments aligned with broader trends in heterocyclic chemistry, where brominated furans became key intermediates for bioactive molecules.

Significance in Contemporary Organic Synthesis

In modern synthetic chemistry, 2-(3-bromofuran-2-yl)acetic acid serves as a versatile building block for pharmaceuticals and agrochemicals. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid group enables esterification or amidation. For example, it has been utilized in the synthesis of anti-inflammatory agents, where the furan core mediates interactions with cyclooxygenase enzymes. Additionally, its structural similarity to natural furanoses—sugar analogs with furan rings—makes it valuable for designing glycosidase inhibitors.

Molecular Geometry and Crystallographic Studies

The molecular geometry of 2-(3-Bromofuran-2-yl)acetic acid exhibits characteristic features typical of furan-based acetic acid derivatives. Crystallographic investigations of related brominated furan compounds have revealed important structural insights that can be extrapolated to understand this molecule's three-dimensional arrangement [3] [4].

Studies on similar benzofuran derivatives demonstrate that the furan ring system maintains essential planarity, with mean deviations from the least-squares plane typically ranging from 0.011 to 0.073 Å [3] [4]. The brominated furan core in 2-(3-Bromofuran-2-yl)acetic acid likely exhibits comparable planarity, which facilitates optimal orbital overlap and influences the molecule's electronic properties.

The carboxylic acid functional group in furan acetic acid derivatives typically forms characteristic hydrogen bonding patterns in crystalline phases. Research on 2-furanacetic acid demonstrates that carboxyl groups form centrosymmetric cyclic dimers through intermolecular O-H···O hydrogen bonds [5]. These dimeric arrangements create infinite sheets within the crystal structure, with hydrogen bond distances typically measuring between 2.40-2.46 Å [3].

Structural ParameterTypical RangeSource Reference
Furan ring planarity deviation0.011-0.073 Å [3] [4]
Intermolecular O-H···O distance2.40-2.46 Å [3]
Dihedral angle (furan-acetic acid)5.6-15° [6] [4]
C-Br bond length1.89-1.92 Å [7] [4]

The presence of the bromine substituent at the 3-position introduces additional structural considerations. Bromine atoms in furan systems typically exhibit van der Waals interactions and can participate in halogen bonding, with Br···S interactions observed at distances around 3.48 Å in related compounds [3]. The electronegativity and size of bromine significantly influence the molecular geometry by creating localized electron density changes that affect bond angles and torsional preferences.

Computational geometry optimization studies using density functional theory methods have shown that brominated furan derivatives prefer specific conformational arrangements that minimize steric hindrance while maximizing electronic stabilization [5] [8]. The acetic acid side chain typically adopts an orientation that allows for optimal hydrogen bonding while maintaining minimal steric interference with the bromine substituent.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic profile of 2-(3-Bromofuran-2-yl)acetic acid reflects the combined contributions of its furan ring, bromine substituent, and carboxylic acid functional group. Comprehensive spectroscopic analysis provides crucial information about molecular structure, electronic transitions, and vibrational modes.

Fourier Transform Infrared Spectroscopy

The infrared spectrum of 2-(3-Bromofuran-2-yl)acetic acid exhibits characteristic absorption bands that correspond to specific functional groups and structural features. Studies on related furan carboxylic acid derivatives reveal key vibrational frequencies that can be anticipated for this compound [5] [9].

The carboxylic acid group typically displays a broad O-H stretching vibration in the range of 3200-3600 cm⁻¹, often appearing as a complex envelope due to hydrogen bonding effects [5]. The carbonyl stretch of the carboxylic acid appears prominently around 1700-1750 cm⁻¹, with the exact frequency influenced by intermolecular hydrogen bonding and conjugation effects [10] [5].

Vibrational ModeFrequency Range (cm⁻¹)Assignment
O-H stretch (COOH)3200-3600Carboxylic acid hydroxyl
C=O stretch (COOH)1700-1750Carboxylic acid carbonyl
C=C stretch (furan)1400-1600Furan ring vibrations
C-H stretch (furan)3000-3200Furan aromatic C-H
C-Br stretch500-700Carbon-bromine bond
C-O stretch1200-1300Various C-O modes

The furan ring contributes characteristic aromatic C-H stretching vibrations in the 3000-3200 cm⁻¹ region, while the ring breathing and stretching modes appear between 1400-1600 cm⁻¹ [5] [9]. The carbon-bromine stretching vibration typically occurs in the lower frequency region around 500-700 cm⁻¹, though this band may be weak in intensity.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance analysis provides detailed information about the molecular structure and electronic environment of individual atoms within 2-(3-Bromofuran-2-yl)acetic acid. Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the various hydrogen environments [2] [7].

The furan ring protons typically appear in the aromatic region between 6.0-8.0 parts per million. For 3-bromofuran derivatives, the remaining furan protons (at positions 4 and 5) generally exhibit characteristic coupling patterns with coupling constants around 3.2-4.0 Hz [7]. The methylene protons of the acetic acid moiety typically resonate around 3.6-4.0 parts per million as a singlet, reflecting their attachment to the electronegative furan ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carboxylic acid carbonyl carbon appearing around 170-180 parts per million [5]. The furan carbon signals typically distribute across the aromatic region (100-160 parts per million), with the brominated carbon showing characteristic downfield shifts due to the electron-withdrawing effect of bromine.

Ultraviolet-Visible Spectroscopy

The electronic absorption spectrum of 2-(3-Bromofuran-2-yl)acetic acid reflects π→π* transitions characteristic of the aromatic furan system, modified by the electronic effects of both the bromine substituent and carboxylic acid group [11]. Furan derivatives typically exhibit absorption maxima in the 200-300 nanometer region, with the exact wavelengths depending on substitution patterns and solvent effects [12] [11].

The presence of the electron-withdrawing bromine atom and carboxylic acid group likely causes bathochromic shifts compared to unsubstituted furan, with absorption bands potentially extending into the near-ultraviolet region. Time-dependent density functional theory calculations on similar systems suggest primary electronic transitions occurring around 250-280 nanometers, corresponding to highest occupied molecular orbital to lowest unoccupied molecular orbital transitions [5] [13].

Computational Chemistry Approaches to Electronic Structure

Computational quantum chemistry methods provide valuable insights into the electronic structure, molecular properties, and reactivity of 2-(3-Bromofuran-2-yl)acetic acid. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets offer reliable predictions of molecular geometry, vibrational frequencies, and electronic properties [5] [8].

Electronic Structure and Orbital Analysis

The electronic structure of 2-(3-Bromofuran-2-yl)acetic acid can be analyzed through molecular orbital theory and frontier orbital considerations. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about chemical reactivity and electronic excitation properties [14] [13].

Studies on related furan carboxylic acid systems indicate that the highest occupied molecular orbital typically localizes on the furan ring system with significant contributions from oxygen lone pairs [5] [8]. The lowest unoccupied molecular orbital generally exhibits π* character distributed across the aromatic system, with the exact energy gap influenced by substituent effects.

Electronic PropertyTypical Value RangeComputational Method
HOMO Energy-6.5 to -7.5 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-1.5 to -2.5 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap4.5 to 5.5 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment3.0 to 6.0 DebyeDFT/B3LYP/6-311++G(d,p)

The bromine substituent significantly affects the electronic structure through both inductive and mesomeric effects. Computational studies reveal that bromine withdrawal of electron density stabilizes the highest occupied molecular orbital while simultaneously influencing the energy and spatial distribution of the lowest unoccupied molecular orbital [15] [8]. These electronic perturbations directly impact the molecule's reactivity patterns and spectroscopic properties.

Vibrational Analysis and Normal Mode Calculations

Theoretical vibrational analysis provides detailed assignments for observed infrared and Raman bands while predicting frequencies for modes that may be experimentally inaccessible. Density functional theory calculations with appropriate scaling factors typically achieve excellent agreement with experimental vibrational frequencies [5] [16].

The calculated vibrational spectrum reveals the coupling between different molecular motions, particularly highlighting the influence of hydrogen bonding on carboxylic acid vibrations. Normal coordinate analysis demonstrates that certain vibrational modes involve significant mixing between furan ring motions and acetic acid group vibrations, reflecting the extended conjugation within the molecular framework [5].

Reactivity Descriptors and Chemical Hardness

Computational chemistry provides access to global reactivity descriptors that quantify molecular reactivity and stability. The chemical hardness, electronegativity, and electrophilicity index calculated from frontier orbital energies offer insights into the molecule's propensity for various chemical transformations [15] [16].

For brominated furan derivatives, these reactivity descriptors typically indicate enhanced electrophilic character compared to unsubstituted systems, reflecting the electron-withdrawing influence of bromine [8] [16]. The nucleophilicity and electrophilicity values computed for similar compounds suggest specific reaction pathways and mechanisms that may be favored for 2-(3-Bromofuran-2-yl)acetic acid.

The synthesis of 2-(3-Bromofuran-2-yl)acetic acid represents a significant challenge in heterocyclic chemistry, requiring careful selection of synthetic methodologies to achieve optimal yields and selectivity. Conventional approaches to furan-containing acetic acid derivatives have evolved from classical organic synthesis principles, drawing upon well-established ring-forming reactions and functional group manipulations [1] [2].

The Paal-Knorr cyclization reaction stands as one of the most fundamental approaches for constructing substituted furan rings from 1,4-dicarbonyl precursors [3] [4]. This acid-catalyzed condensation reaction involves the cyclization of 1,4-diketones under the influence of strong acids such as sulfuric acid or para-toluenesulfonic acid, operating at elevated temperatures between 80-150°C. The mechanism proceeds through rapid protonation of one carbonyl group, followed by enolization of the adjacent carbonyl and subsequent intramolecular nucleophilic attack to form the furan ring [4]. For 2-(3-Bromofuran-2-yl)acetic acid synthesis, appropriately substituted 1,4-dicarbonyl precursors containing both bromine and acetic acid functionalities can yield the target compound with moderate to good efficiency, typically achieving yields in the range of 50-90% [4].

MethodStarting MaterialsReaction ConditionsYield Range (%)Selectivity
Paal-Knorr Cyclization1,4-Dicarbonyl compounds, acid catalystAcid catalysis (H₂SO₄, p-TsOH), 80-150°C50-90High for substituted furans
Feist-Benary Synthesisα-Halo ketones, β-dicarbonyl compounds, amine baseAmine base (NH₃, pyridine), room temperature to reflux60-85Moderate to high
Direct Nucleophilic SubstitutionFuran, bromoacetic acid, sodium hydroxideBase catalysis, aqueous or organic solvent, 0-25°C40-75Low to moderate
Aldol CondensationFuran-2-carbaldehyde, malonic acidAcid conditions, decarboxylation at 150-200°C53-70Moderate

The Feist-Benary synthesis provides an alternative route through the condensation of α-halo ketones with β-dicarbonyl compounds in the presence of amine bases [5] [6]. This methodology offers particular advantages for introducing substitution patterns that are difficult to achieve through other routes. The mechanism involves an initial aldol-type condensation between the α-halo ketone and the active methylene compound, followed by intramolecular cyclization and dehydration to form the furan ring [6]. The reaction typically proceeds under mild conditions using bases such as ammonia or pyridine, making it suitable for acid-sensitive substrates [5].

Direct nucleophilic substitution approaches represent a more straightforward but less efficient method for synthesizing furan-containing acetic acid derivatives . This strategy involves the reaction of furan with bromoacetic acid derivatives under basic conditions, typically employing sodium hydroxide as the base catalyst. While this approach offers simplicity in terms of starting materials and reaction setup, the yields are generally modest (40-75%) due to competing side reactions and the inherent reactivity challenges associated with furan chemistry .

Aldol condensation methodologies have been successfully employed for the preparation of furan-containing carboxylic acid derivatives [8] [9]. The condensation of furan-2-carbaldehyde with malonic acid under acidic conditions, followed by decarboxylation at elevated temperatures (150-200°C), provides access to substituted furan acetic acid derivatives with moderate yields [8]. This approach benefits from the readily available starting materials and well-established reaction conditions, though the harsh decarboxylation step may limit its applicability to sensitive substrates [9].

Ring-closing metathesis has emerged as a powerful tool for furan synthesis, particularly for complex polycyclic systems [10] [11]. This methodology employs ruthenium or molybdenum catalysts to facilitate the formation of furan rings from appropriately functionalized diene precursors. The reaction proceeds under neutral conditions at moderate temperatures (80-95°C), achieving excellent yields (80-95%) and high selectivity [11]. The atom-economical nature of this transformation makes it particularly attractive from a green chemistry perspective [10].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex furan derivatives, offering unprecedented control over regioselectivity and functional group tolerance [12] [13] [14]. These methodologies provide powerful tools for constructing carbon-carbon bonds between furan cores and various organic fragments, enabling efficient access to 2-(3-Bromofuran-2-yl)acetic acid and related compounds through strategic disconnection approaches.

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed palladium-catalyzed transformations for furan derivative synthesis [15] [14] [16]. This methodology involves the coupling of furan boronic acids or esters with aryl halides in the presence of palladium catalysts and inorganic bases. For 2-(3-Bromofuran-2-yl)acetic acid synthesis, furan-2-ylboronic acid derivatives can be coupled with brominated acetic acid precursors using catalyst systems such as palladium acetate with RuPhos ligand and sodium carbonate base [14]. The reaction typically proceeds at elevated temperatures (85°C) in polar protic solvents, achieving yields ranging from 70-95% depending on the electronic nature of the coupling partners [14].

Coupling TypeNucleophile/ElectrophileCatalyst SystemTemperature (°C)Yield Range (%)Substrate Scope
Suzuki-MiyauraFuran boronic acid/aryl halidePd(OAc)₂/RuPhos, Na₂CO₃8570-95Broad, electron-poor/rich aryl halides
Stille CouplingTributylstannyl furan/aryl halidePdCl₂(PPh₃)₂, DMF10075-88Good, sensitive to steric hindrance
Heck ReactionFuran/aryl halidePd(OAc)₂/PPh₃, K₂CO₃12060-85Moderate, electron-deficient preferred
Direct C-H ArylationFuran/aryl halidePd(OAc)₂/XantPhos, KOAc8082-97Excellent, various substitution patterns

Stille coupling reactions offer complementary reactivity to Suzuki-Miyaura transformations, employing organotin reagents as nucleophilic coupling partners [12]. The reaction between 2-(tributylstannyl)furan and brominated acetic acid derivatives proceeds efficiently under palladium catalysis using catalyst systems such as dichlorobis(triphenylphosphine)palladium(II) in N,N-dimethylformamide [17]. This methodology typically requires elevated temperatures (100°C) and achieves yields of 75-88%, though the reaction may be sensitive to steric hindrance around the coupling sites [12].

Heck reactions provide an alternative approach for constructing furan-containing frameworks through the coupling of furan nucleophiles with aryl halides [13]. This transformation proceeds via oxidative addition of the aryl halide to palladium(0), followed by coordination and insertion of the furan double bond, and finally β-hydride elimination to regenerate the catalyst [13]. The reaction typically employs palladium acetate with triphenylphosphine ligands and potassium carbonate base at elevated temperatures (120°C), achieving moderate yields (60-85%) with preference for electron-deficient aryl halides [13].

Direct carbon-hydrogen arylation has emerged as an atom-economical alternative to traditional cross-coupling approaches, eliminating the need for pre-functionalized organometallic reagents [13] [18]. This methodology involves the direct palladium-catalyzed coupling of furan carbon-hydrogen bonds with aryl halides, proceeding through concerted metalation-deprotonation mechanisms [18]. The reaction employs catalyst systems such as palladium acetate with XantPhos ligand and potassium acetate base at moderate temperatures (80°C), achieving excellent yields (82-97%) with broad substrate scope encompassing various substitution patterns [12] [18].

Sonogashira coupling reactions extend the synthetic utility of palladium catalysis to the construction of alkyne-containing furan derivatives [16]. This transformation involves the coupling of terminal alkynes with aryl halides in the presence of palladium and copper co-catalysts [16]. For applications in 2-(3-Bromofuran-2-yl)acetic acid synthesis, furan-containing acetylene derivatives can be coupled with brominated acetic acid precursors using catalyst systems such as dichlorobis(triphenylphosphine)palladium(II) with copper(I) iodide and triethylamine base [16].

The optimization of palladium-catalyzed cross-coupling reactions requires careful consideration of multiple parameters including catalyst loading, ligand selection, base choice, and reaction temperature [19]. Catalyst loadings typically range from 1-5 mol% palladium, with higher loadings required for challenging substrates or lower reaction temperatures [14]. Ligand selection plays a crucial role in determining reaction efficiency and selectivity, with bulky electron-rich phosphines such as RuPhos and XantPhos proving particularly effective for furan substrates [14] [18].

Green Chemistry Approaches in Acetic Acid Moiety Formation

The development of environmentally sustainable methodologies for acetic acid moiety formation has become increasingly important in modern synthetic chemistry, driven by growing concerns about environmental impact and resource conservation [29] [30] [31]. Green chemistry approaches to carboxylic acid synthesis emphasize the use of renewable feedstocks, reduction of waste generation, elimination of toxic reagents, and improvement of atom economy [30] [32] [33].

Electrochemical synthesis represents one of the most promising green chemistry approaches for carboxylic acid formation, offering mild reaction conditions and elimination of heavy metal catalysts [30] [31]. Electrochemical carboxylation using carbon dioxide as a carbon source provides an atom-economical route to acetic acid derivatives while simultaneously utilizing waste carbon dioxide [31] [33]. The process operates under mild conditions (25-60°C) with high energy efficiency and low carbon footprint, making it particularly attractive for sustainable chemical manufacturing [31]. Current densities of 10-50 milliamperes per square centimeter and electrolyte concentrations of 0.1-0.5 molar typically provide optimal performance, achieving yields of 85-95% with excellent atom economy [31].

Green MethodProcess DescriptionKey AdvantagesTemperature (°C)Energy EfficiencyCarbon FootprintAtom Economy (%)
Electrochemical SynthesisElectrochemical carboxylation using CO₂No heavy metals, mild conditions25-60HighLow85-95
Biocatalytic FermentationMicrobial conversion of biomass feedstockRenewable feedstock, biodegradable37-60Very HighNegative70-85
Photocatalytic SynthesisLight-driven CO₂ reduction to carboxylic acidsSolar energy utilization, ambient conditions25-40ExcellentVery Low80-90
Microwave-Assisted SynthesisEnergy-efficient heating via microwave irradiationReduced reaction time, energy efficiency80-120HighLow75-90

Biocatalytic fermentation approaches utilize microorganisms to convert renewable biomass feedstocks into acetic acid derivatives, offering exceptional sustainability profiles with negative carbon footprints [32] [33] [34]. Anaerobic bacteria such as Moorella thermoacetica can efficiently convert carbon dioxide and hydrogen into acetic acid using sunlight as the primary energy source [33]. These biological systems operate under mild conditions (37-60°C) with pH optimization typically maintained between 6.5-7.5 [33]. While fermentation processes generally require longer reaction times (24-48 hours), they offer renewable feedstock utilization and complete biodegradability of all process components [32] [33].

Photocatalytic synthesis methodologies harness solar energy to drive carbon dioxide reduction reactions, producing carboxylic acids under ambient conditions [33]. These systems combine artificial photosensitizers with natural catalytic centers to achieve efficient light-to-chemical energy conversion [33]. Perylene diimide derivatives and poly(fluorene-co-phenylene) photosensitizers have shown particular promise when coupled with biological catalysts, achieving activity increases of up to 300% compared to natural photosynthesis alone [33]. The process operates at near-ambient temperatures (25-40°C) with excellent energy efficiency and very low carbon footprint [33].

Microwave-assisted synthesis offers significant improvements in energy efficiency and reaction kinetics compared to conventional heating methods [28] [4]. Microwave irradiation enables rapid and uniform heating of reaction mixtures, reducing reaction times and energy consumption while maintaining or improving yields [4]. For furan chemistry applications, microwave conditions have been successfully employed for Paal-Knorr cyclizations and other ring-forming reactions [4]. The technology operates at moderate temperatures (80-120°C) with high energy efficiency and low environmental impact [4].

Solvent-free reaction methodologies eliminate the use of organic solvents through mechanochemical ball-milling approaches, dramatically reducing waste generation and improving atom economy [32] [35]. These techniques achieve excellent atom economy (90-98%) by eliminating solvent-related waste streams while often providing enhanced reaction rates and selectivity [35]. Mechanochemical activation can facilitate bond formation and breaking processes that would otherwise require harsh conditions or toxic solvents [35].

Ionic liquid media provide recyclable alternatives to conventional organic solvents, offering low volatility and tunable physical properties [4]. These systems enable reaction optimization through selection of appropriate cation and anion combinations while providing solvent recovery and reuse capabilities [4]. Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate can facilitate furan synthesis reactions at room temperature without additional acid catalysts [4].

Water-based reaction systems represent environmentally benign alternatives for carboxylic acid synthesis, utilizing the biocompatible and readily available properties of aqueous media [29] [36] [30]. Phase transfer catalysis and biphasic systems enable efficient reactions in water while facilitating product separation and purification [29]. These systems typically operate across a wide temperature range (0-100°C) with high energy efficiency and low environmental impact [30].

Carbon dioxide utilization strategies directly incorporate atmospheric carbon dioxide as a feedstock for carboxylic acid synthesis, providing carbon-neutral or carbon-negative processes [29] [31] [33]. Direct methane carboxylation with carbon dioxide can produce acetic acid in a single step with 100% selectivity and moderate conversion (8%) [31] [33]. These processes typically require elevated temperatures (200-300°C) but offer exceptional sustainability benefits through waste gas utilization [33] [34].

The optimization of green chemistry approaches requires careful balance of environmental benefits with practical synthetic considerations [31] [33]. Energy efficiency assessments must consider both direct energy consumption and indirect environmental impacts associated with feedstock production and waste treatment [31]. Life cycle analysis reveals that biogas-based synthesis routes can provide carbon footprint reductions of up to 2.40 kilograms of carbon dioxide equivalent per kilogram of product compared to fossil-based alternatives [33].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.94221 g/mol

Monoisotopic Mass

203.94221 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types